5-Nitro-2-naphthol

Descripción

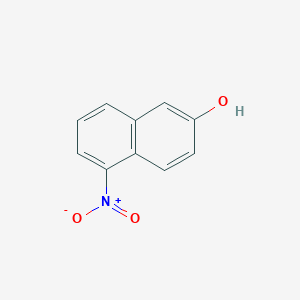

Structure

3D Structure

Propiedades

IUPAC Name |

5-nitronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXTYPLQTKYLCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976131 | |

| Record name | 5-Nitronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-45-4 | |

| Record name | 5-Nitro-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Nitro 2 Naphthol and Its Analogs

Classical and Modern Synthetic Routes to 5-Nitro-2-naphthol

The synthesis of this compound can be approached through several pathways, each with distinct precursors and reaction mechanisms. The choice of method often depends on the desired purity, yield, and the availability of starting materials.

Direct nitration of naphthol precursors is a primary method for introducing a nitro group onto the naphthalene (B1677914) ring system. However, controlling the regioselectivity can be challenging. The nitration of 2-naphthol (B1666908) using traditional methods like nitric acid in sulfuric acid often leads to a mixture of isomers. arkat-usa.org

A more controlled and industrially significant route involves the nitration of 2-naphthylamine-1-sulfonic acid, commonly known as Tobias acid. This method produces a mixture of 8-nitro and 5-nitro isomers of Tobias acid. The 8-nitro isomer (1,7-Cleves acid configuration) is the major product, forming in a 75-85% yield, while the desired 5-nitro isomer (1,6-Cleves acid configuration) is a minor by-product, constituting 15-25% of the mixture. google.com This mixture serves as the starting point for subsequent transformations to obtain this compound.

Modern reagents have been explored to improve regioselectivity in the nitration of naphthols. For instance, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used for the regioselective ortho-nitration of various phenols. arkat-usa.org While the nitration of 1-naphthol (B170400) with CAN yields 2-nitro-1-naphthol, the application to 2-naphthol to selectively obtain this compound requires careful optimization to overcome the formation of other isomers. arkat-usa.org

Table 1: Comparison of Nitration Precursors for Nitro-Naphthol Synthesis

| Precursor | Nitrating Agent | Primary Product(s) | Reference |

|---|---|---|---|

| 2-Naphthylamine-1-sulfonic acid (Tobias Acid) | Nitric/Sulfuric Acid | 8-nitro- and 5-nitro-2-naphthylamine-1-sulfonic acid | google.com |

| 1-Naphthol | Cerium (IV) Ammonium Nitrate (CAN) | 2-Nitro-1-naphthol | arkat-usa.org |

Hydrolysis plays a crucial role in converting intermediates into the final naphthol products. In the synthesis pathway starting from Tobias acid, a key step is the hydrolytic removal of the sulfonic acid group (desulfonation). The 5-nitro Tobias acid isomer can be subjected to desulfonation to produce 5-nitro-2-naphthylamine. google.com This transformation is typically achieved by heating the nitrated Tobias acid with sulfuric acid. google.com

The resulting 5-nitro-2-naphthylamine is a vital intermediate. It can then be converted to this compound through a two-step diazotization and hydrolysis sequence. The amine is first treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. This salt is subsequently hydrolyzed, often by heating in an aqueous acidic solution, which replaces the diazonium group with a hydroxyl group to yield the final this compound. This indirect route, while multi-stepped, allows for the preparation of the specific 5-nitro isomer which is difficult to isolate from direct nitration of 2-naphthol. google.com

A related hydrolytic process is demonstrated in the synthesis of the isomeric 1-nitro-2-naphthol (B1581586), where 1-nitro-2-acetylaminonaphthalene is hydrolyzed using a sodium hydroxide (B78521) solution. orgsyn.orgorgsyn.org This reaction proceeds by boiling the mixture for several hours until the evolution of ammonia (B1221849) ceases, indicating the completion of the hydrolysis of the acetylamino group. orgsyn.orgorgsyn.org

Research into the synthesis of nitro-naphthol derivatives has uncovered several alternative pathways beyond direct nitration of naphthols. These methods often provide better yields or regioselectivity for specific isomers.

Oxidation of Nitroso-Naphthols : 1-Nitro-2-naphthol can be prepared by the oxidation of 1-nitroso-2-naphthol (B91326). orgsyn.org This method provides an alternative to direct nitration, where the nitroso group is introduced first and then oxidized to the nitro group.

Nitration of Naphthyl Ethers : The nitration of a protected naphthol, such as β-naphthyl ethyl ether, followed by deprotection, is a classic route to prepare 1-nitro-2-naphthol. orgsyn.org

Reaction with Nitrogen Dioxide : The treatment of β-naphthol with nitrogen dioxide is another documented method for synthesizing 1-nitro-2-naphthol. orgsyn.org

Hydroxylation of Nitronaphthalene : In some cases, a nitronaphthalene can be directly hydroxylated. For example, 1-nitro-2-naphthol has been prepared by the fusion of α-nitronaphthalene with sodium hydroxide. orgsyn.org

Modern Nitrating Agents : A method for preparing 1-nitro-2-naphthol derivatives involves using tert-butyl nitrite as the nitrating agent in the presence of an organic solvent. google.com This approach has been applied to synthesize 6-bromo-1-nitro-2-naphthol from 6-bromo-2-naphthol (B32079) with a high yield of 93%. google.com

Hydrolytic and Related Transformations in this compound Synthesis

Targeted Synthesis of Functionalized this compound Derivatives

The this compound scaffold can be chemically modified to create a range of functionalized derivatives, such as Schiff bases, for various advanced applications.

Schiff bases are typically synthesized through the condensation reaction between a primary amine and an active carbonyl compound (aldehyde or ketone). dergipark.org.trnih.gov To prepare a Schiff base from this compound, a common synthetic strategy involves the reduction of the nitro group to a primary amine, followed by condensation.

The precursor for this synthesis is 5-amino-2-naphthol, which can be obtained by the reduction of this compound. This aminonaphthol can then be reacted with various substituted aldehydes or ketones in a suitable solvent, often with acid catalysis, to form the corresponding Schiff base (an imine). rsc.org For example, the reaction of an aminonaphthol with a substituted benzaldehyde (B42025) would yield a benzylideneaminonaphthol derivative. The general structure of these compounds incorporates the 2-hydroxynaphthalene core with an imine linkage at the 5-position. The synthesis of related naphthalene-based Schiff bases, such as those from 3-amino-2-naphthol, has been documented, demonstrating the feasibility of this approach. dergipark.org.tr

The functional groups of this compound—the hydroxyl group, the nitro group, and the aromatic ring—offer multiple sites for derivatization.

Silylation : The hydroxyl group can be derivatized through silylation, for example, using N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA). This technique is often used to increase the volatility and thermal stability of analytes for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

Acylation : The hydroxyl group can be converted into an ester, or the nitro group can be reduced to an amine and then acylated. Acetic anhydride (B1165640) is a common reagent used for the acylation of hydroxyl and amino groups, which can serve as a protective group strategy or to modify the compound's properties. mdpi.com

Selenofunctionalization : Advanced derivatization can involve C-H functionalization of the naphthol ring. For instance, the regioselective selenation of 2-naphthol derivatives at the 1-position has been achieved using benzeneseleninic acids, yielding 1-organoselanyl-naphthalen-2-ols. researchgate.net This demonstrates a method for introducing selenium-containing functional groups onto the naphthol scaffold.

Formation of Azo Dyes : The amine precursor, 5-amino-2-naphthol, can be diazotized and coupled with other aromatic compounds to form azo dyes, a class of compounds with significant industrial applications. This is analogous to the coupling of diazotized 5-nitro Tobias acid with beta-naphthol to form red dyestuffs. google.com

Spectroscopic Characterization and Structural Elucidation of 5 Nitro 2 Naphthol

Advanced Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and FT-Raman Analysis

Vibrational spectroscopy, encompassing FTIR and FT-Raman techniques, is crucial for identifying the characteristic functional groups present in 5-Nitro-2-naphthol. These methods probe the molecular vibrations, yielding unique spectral fingerprints.

FTIR Spectroscopy: The FTIR spectrum is expected to display characteristic absorption bands corresponding to the hydroxyl (-OH) and nitro (-NO₂) groups, as well as the aromatic ring system. The hydroxyl group typically exhibits a broad stretching vibration in the region of 3200-3600 cm⁻¹, often indicative of hydrogen bonding. The nitro group is usually identified by two strong absorption bands: an asymmetric stretching vibration around 1500-1550 cm⁻¹ and a symmetric stretching vibration around 1350-1370 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ range. orientjchem.orgscispace.com

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FTIR by providing complementary information on vibrational modes, particularly those involving symmetric vibrations and vibrations of non-polar bonds. For nitro compounds, the characteristic NO₂ stretching vibrations are also observable in the Raman spectrum. orientjchem.orgscispace.com

While specific FTIR and FT-Raman data for this compound were not extensively detailed in the provided search results, the presence of these functional groups can be inferred based on the analysis of similar nitro-aromatic compounds and naphthol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR, along with advanced 2D NMR techniques, are instrumental in confirming the structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Studies

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene (B1677914) ring. Based on related studies, in solvents like DMSO-d₆, the aromatic protons are typically observed in the chemical shift range of δ 7.0–8.5 ppm. The hydroxyl proton (-OH) is also expected to give a signal, which can appear as a singlet and its position is highly dependent on the solvent and temperature; in DMSO-d₆, it might be observed as a broad singlet around δ 10.5 ppm. researchgate.netchemicalbook.com The specific splitting patterns and chemical shifts of these aromatic protons would be influenced by the positions of the nitro and hydroxyl substituents, providing crucial data for structural assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy reveals the different carbon environments within the molecule. The naphthalene ring system of this compound will give rise to signals for its ten carbon atoms. Based on the ¹³C NMR data for 2-naphthol (B1666908), the aromatic carbons are generally found in the chemical shift range of δ 109–153 ppm. researchgate.netchemicalbook.com The presence of the electron-withdrawing nitro group at the 5-position and the electron-donating hydroxyl group at the 2-position will influence the electron density and, consequently, the chemical shifts of the carbon atoms, particularly those in proximity. For instance, the carbon bearing the hydroxyl group (C2) and carbons adjacent to the nitro group (C4, C6) are expected to show distinct chemical shifts.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Confirmation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning signals and confirming the connectivity within complex organic molecules like this compound.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons. sdsu.eduepfl.chscribd.com

HSQC: This technique establishes direct one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C). sdsu.eduepfl.chscribd.com

While specific 2D NMR data for this compound were not detailed in the provided snippets, these techniques are standard in the structural elucidation of naphthol derivatives and would be employed to confirm the precise positions of the nitro and hydroxyl groups on the naphthalene core. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) and Solvatochromic Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by its conjugation and the nature of its substituents.

Analysis of UV-Vis Maxima and Characterization of Electronic Transitions

The UV-Vis spectrum of this compound is expected to exhibit absorption bands related to π→π* and n→π* electronic transitions within the aromatic system and the nitro group. The presence of the nitro group, an electron-withdrawing substituent, and the hydroxyl group, an electron-donating substituent, significantly influences the electronic distribution and thus the absorption maxima (λmax).

Studies on related compounds suggest that this compound, in polar solvents like DMSO, shows a λmax around 380 nm. This observation is consistent with solvatochromic effects, where the absorption maxima shift depending on the polarity and hydrogen-bonding capabilities of the solvent. uni-stuttgart.descispace.com The nitro group's electronic influence, coupled with the hydroxyl group's potential for hydrogen bonding, contributes to these solvent-dependent spectral changes. The precise λmax values and the extent of solvatochromism provide insights into the electronic structure and the nature of the excited states of the molecule.

Compound List

this compound

2-Naphthol

6-Nitro-2-naphthol

5-Nitro-1,3-benzodioxole

Metronidazole-naphthol derivative

Computational and Theoretical Investigations of 5 Nitro 2 Naphthol

Quantum Chemical Approaches: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the properties of molecules like 5-Nitro-2-naphthol. acs.orgresearchgate.net This method allows for the accurate calculation of molecular structures, energies, and other properties by modeling the electron density.

Geometry Optimization and Conformational Analysis of this compound

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. conflex.net For complex molecules, a conformational analysis is often performed to identify various stable conformers and their relative energies. researchgate.netu-szeged.hu

DFT calculations, often using hybrid functionals like B3LYP in conjunction with a suitable basis set, are employed to perform geometry optimization. mdpi.com The process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum energy structure is found. This optimized geometry provides a foundational understanding of the molecule's shape and steric properties.

Calculation of Vibrational Frequencies and Correlation with Experimental Data

Once the optimized geometry is obtained, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. The calculated frequencies are often scaled to better match experimental data obtained from infrared (IR) and Raman spectroscopy. updatepublishing.comresearchgate.net

The correlation between theoretical and experimental vibrational spectra serves as a validation of the computational method and the optimized geometry. researchgate.net A close agreement between the calculated and observed frequencies allows for a detailed assignment of the experimental spectral bands to specific molecular vibrations. This detailed assignment can be challenging to achieve through experimental means alone.

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical behavior and reactivity. DFT calculations provide a wealth of information about the distribution of electrons within the molecule, which can be analyzed through various techniques. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating electrophilic character. ajchem-a.comwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comajchem-a.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. dntb.gov.ua This analysis helps in predicting how this compound might interact with other chemical species.

Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Understanding Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a real physical property that provides a visual representation of the charge distribution around a molecule. uni-muenchen.dedtic.mil It is calculated to predict how a molecule will interact with other charged species. The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, regions of negative potential (often colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (often colored blue) are electron-poor and are likely sites for nucleophilic attack. researcher.life For this compound, the MEP map would highlight the electron-rich oxygen atoms of the nitro and hydroxyl groups as potential sites for interaction with electrophiles, and the electron-deficient regions of the aromatic ring as potential sites for nucleophilic interaction. uni-muenchen.de

Prediction of Chemical Reactivity Descriptors and Mechanistic Insights

DFT calculations are a common approach for optimizing the molecular geometry of compounds and determining their electronic properties. malayajournal.orgresearchgate.net Functionals such as B3LYP combined with basis sets like 6-31G(d) or 6-311++G(d,p) are frequently employed to compute the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. malayajournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, which quantify the molecule's reactivity as a whole. These descriptors, based on conceptual DFT, provide a comprehensive picture of the molecule's chemical behavior.

Table 1: Key Chemical Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability. |

| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 | The power of an atom or molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | μ² / (2η) | A global measure of electrophilic power or energy lowering upon accepting electrons. |

| Max. Electronic Charge (ΔNmax) | -μ / η | The maximum electronic charge that the electrophile may accept. |

Formulas are based on Koopmans' theorem approximations.

For this compound, the presence of both an electron-donating hydroxyl (-OH) group and an electron-withdrawing nitro (-NO₂) group on the naphthalene (B1677914) core creates a complex electronic landscape. Theoretical investigations can elucidate the interplay of these functional groups. For instance, the Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, visually represents the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, one would expect a high negative potential around the oxygen atoms of the nitro and hydroxyl groups, making them likely sites for interaction with electrophiles or for hydrogen bonding.

Furthermore, computational studies can provide mechanistic insights into specific reactions. For example, in reactions involving polycyclic aromatic hydrocarbons (PAHs), the thermodynamic stability of potential intermediates, such as OH-adducts, can be calculated to predict the most likely site of substitution. nih.gov For this compound, theoretical modeling could predict the regioselectivity of reactions such as electrophilic aromatic substitution or nucleophilic addition, providing a rationale for experimentally observed product distributions. Such studies have been used to understand the oxidation mechanisms and predict the most abundant products for parent compounds like naphthalene. acs.orgresearchgate.net

Computational Determination of Thermochemical Properties

The determination of accurate thermochemical data, such as the enthalpy of formation (ΔfH°), is fundamental to chemical engineering, process design, and safety analysis. While experimental calorimetry is the traditional method, computational thermochemistry has emerged as a reliable and often more accessible alternative for obtaining these properties.

High-accuracy composite quantum chemical methods are employed to calculate the thermochemical properties of organic molecules with a precision that can rival experimental measurements. Methods like the Complete Basis Set (CBS-QB3) and Gaussian-n (e.g., G4) theories are well-established for their ability to yield accurate enthalpies of formation, typically within a few kJ/mol of experimental values for a wide range of compounds. chemrxiv.org More recent developments, such as domain-based local pair natural orbital coupled-cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)), offer a computationally efficient yet highly accurate approach for larger molecules. nist.gov

These methods involve a series of calculations, including geometry optimization, vibrational frequency analysis (to obtain zero-point vibrational energy and thermal corrections), and single-point energy calculations at high levels of theory with large basis sets. The final thermochemical value is an aggregate of these components, designed to approximate the results of a very high-level calculation at a complete basis set limit.

The standard enthalpy of formation in the gas phase (ΔfH°(g)) is a primary target of these calculations. Using Hess's law, this value can be combined with the enthalpy of sublimation (ΔsubH°) to determine the enthalpy of formation in the solid state (ΔfH°(s)).

Table 2: Computationally Determined and Experimental Gas-Phase Enthalpies of Formation for Related Naphthalene Compounds

| Compound | Computational Method | Calculated ΔfH°(g) (kJ/mol) | Experimental ΔfH°(g) (kJ/mol) | Reference |

|---|---|---|---|---|

| Naphthalene | CBS-QB3 | 155.9 | 150 ± 1 | chemrxiv.org |

| 2-Naphthol (B1666908) | CBS-QB3 | -19.2 | -22.5 ± 1.5 | chemrxiv.org |

The data for naphthalene and its hydroxylated derivative, 2-naphthol, show the strong agreement achievable between high-level computational predictions and experimental results. chemrxiv.org The introduction of the nitro group to the 2-naphthol structure to form this compound would significantly alter its enthalpy of formation, a value that could be accurately predicted using these established computational protocols.

Chemical Reactivity and Transformation Pathways of 5 Nitro 2 Naphthol

Acid-Base Chemistry and Proton Transfer Dynamics

The presence of the hydroxyl group on the naphthalene (B1677914) ring renders 5-Nitro-2-naphthol weakly acidic. The acidity is further modulated by the electron-withdrawing nitro group, which influences the stability of the conjugate base.

Influence of the Hydroxyl Group on Acidity and Dissociation

Phenolic hydroxyl groups are inherently more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion. In this compound, the electron-withdrawing nitro group, positioned meta to the hydroxyl group, further enhances this acidity by delocalizing the negative charge on the conjugate base. While specific experimental pKa values for this compound are not widely reported in the provided snippets, related compounds offer insight. For instance, 2-Naphthol (B1666908) (without the nitro group) has a pKa of approximately 9.51 chemicalbook.com, and its predicted pKa is around 9.47 in the ground state franklycaroline.com. The introduction of a nitro group, particularly at positions ortho or para to the hydroxyl, is known to significantly increase acidity libretexts.org. Predicted pKa values for related nitro-naphthols, such as 1-Nitro-2-naphthol (B1581586) (6.30±0.50) lookchem.comchembk.com and 4-Nitro-1-naphthol (6.22±0.40) nbinno.com, suggest a substantial increase in acidity compared to the parent naphthol, indicating a similar effect is expected for this compound. The ionization of the hydroxyl group can be observed through spectral changes, such as bathochromic shifts in UV absorption spectra under basic conditions, as seen in studies with enzyme mutants acs.org.

Investigation of Ligand Ionization State in Enzyme-Mimetic Systems

The ionization state of this compound is crucial when it acts as a ligand in coordination chemistry or in enzyme-mimetic systems. Studies involving enzyme mutants, such as those of 3-Oxo-Δ5-steroid Isomerase, have investigated the binding of this compound, analyzing how its ionization state affects its interaction with the protein environment acs.org. Changes in UV spectra upon binding to enzyme mutants, compared to spectra in neutral and basic solutions, reveal alterations in the electronic structure and ionization state of the naphthol ligand. These investigations are vital for understanding the mechanisms of enzyme-like catalytic processes where the precise protonation state of a ligand can dictate its reactivity and binding affinity.

Reactivity of the Nitro Group and Aromatic Ring

The nitro group and the naphthalene ring system of this compound are sites of significant chemical transformations.

Reduction Reactions of the Nitro Moiety

The nitro group (-NO₂) is readily reducible to an amino group (-NH₂), a fundamental transformation in organic synthesis. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ with catalysts like Pd, Pt, or Ni) or chemical reduction using agents such as iron in acidic media, tin, zinc, or sodium dithionite (B78146) libretexts.orghansrajcollege.ac.ingoogle.com. The reduction proceeds through intermediate species, typically involving nitroso (-NO) and hydroxylamino (-NHOH) functionalities nih.gov. For example, the reduction of this compound would yield 5-Amino-2-naphthol . Selective reduction methods are also available, particularly for compounds with multiple reducible groups hansrajcollege.ac.in. The electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring, making it more susceptible to certain reactions.

Nucleophilic Aromatic Substitution Involving the Nitro Group

Nucleophilic aromatic substitution (SNAr) on aromatic rings is typically facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a leaving group msu.edubritannica.com. While the nitro group itself is not typically displaced in SNAr reactions on naphthols, its presence significantly activates the ring towards nucleophilic attack, particularly at positions adjacent or para to it. A notable transformation influenced by the nitro group's presence is observed in reactions akin to the Wohl reaction, where nitroarenes can undergo hydroxylation by alkali. For instance, 1-nitronaphthalene (B515781) can be converted to 1-nitro-2-naphthol under alkaline conditions okstate.edu, illustrating how the nitro group can direct or enable substitution reactions on the aromatic system, even if indirectly.

Complexation and Coordination Chemistry of this compound Ligands

This compound can function as a ligand in coordination chemistry, forming complexes with various metal ions. The hydroxyl group, after deprotonation, and potentially the nitro group or the aromatic pi system, can participate in coordination.

The compound can act as a bidentate ligand, coordinating through the oxygen of the deprotonated hydroxyl group and potentially another donor atom. The nitro group's electron-withdrawing character can influence the ligand's electronic properties, potentially enabling unique metal-ligand charge-transfer interactions . While many studies focus on related nitroso-naphthols as chelating ligands wikipedia.orgresearchgate.netijltemas.incapes.gov.brencyclopedia.pubmdpi.com, the principles of coordination apply to nitro-naphthols as well. For example, 2-Nitro-1-naphthol, a structural isomer, has been shown to act as a ligand, with its nitro group facilitating electron-deficient ligand behavior . In some cases, during complex formation or under specific reaction conditions, the nitro group itself can be transformed, such as reduction to an imine, leading to different types of chelating ligands uni-muenchen.de. The ability of naphthol derivatives to coordinate with transition metals is utilized in various applications, including the development of analytical reagents and functional materials bloomtechz.comfrontiersin.org.

Synthesis and Characterization of Metal Complexes with this compound Derivatives

Studies have explored the synthesis and characterization of metal complexes employing naphthol derivatives as ligands, which are known to coordinate with various metal ions. While specific detailed syntheses of metal complexes solely with this compound are not extensively detailed in the provided literature snippets, the general principles derived from related naphthol-based ligands are applicable. These ligands, often featuring hydroxyl and other functional groups, readily form complexes with transition metals such as Co(II), Ni(II), Cu(II), Zn(II), and also with lanthanides like La(III) and Ce(III) ekb.egmdpi.comorientjchem.orgresearchgate.net. The metal-to-ligand molar ratios commonly observed in these complexes are typically 1:1 or 1:2 ekb.egorientjchem.orgresearchgate.net.

Characterization of these metal complexes relies on a suite of analytical and spectroscopic techniques. These include Fourier Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, elemental analysis (e.g., CHNO), molar conductance measurements, and magnetic susceptibility studies ekb.egorientjchem.orgresearchgate.netjmchemsci.comresearchgate.netrasayanjournal.co.in. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also employed to elucidate the structure of the ligand and its coordination environment within the complex mdpi.comresearchgate.netjmchemsci.com. The coordination typically involves the hydroxyl oxygen and potentially nitrogen atoms from other functional groups present in the ligand structure ekb.egmdpi.comorientjchem.orgresearchgate.netresearchgate.netrasayanjournal.co.in. For instance, research has investigated the binding of this compound with biological molecules, suggesting its potential to form complexes or interact with metal centers acs.org.

Table 5.3.1: General Characteristics of Metal Complexes with Naphthol-Based Ligands

| Metal Ion | Typical Ligand Type | Common Metal:Ligand Ratio | Key Characterization Techniques | References |

| Co(II), Ni(II), Cu(II) | Naphthol-based azo/Schiff base ligands | 1:2 | FTIR, UV-Vis, Elemental Analysis, Molar Conductance, Magnetic Susceptibility | ekb.egresearchgate.net |

| Zn(II), Cu(II) | Naphthol-quinoline hybrid | Variable (e.g., 1:1, 1:2) | UV-Vis, ¹H NMR | mdpi.com |

| La(III), Ce(III) | 1-Nitroso-2-naphthol (B91326) + Amino Acids | 1:2 | UV-Vis, FT-IR, Elemental Analysis, Molar Conductance, Magnetic Susceptibility | orientjchem.org |

| Al(III) | 1-Nitroso-2-naphthol + Organic Acids | Variable | FTIR, UV-Vis, Elemental Analysis, Molar Conductance | rasayanjournal.co.in |

Spectroscopic Signatures of Complex Formation and Ligand Binding

The coordination of metal ions to this compound or its derivatives is typically accompanied by distinct spectroscopic changes, providing critical evidence for complex formation and insights into the binding mode.

UV-Visible Spectroscopy: UV-Vis spectroscopy is sensitive to changes in the electronic environment of the ligand upon coordination. Complexation often leads to shifts in the absorption maxima (λmax) and alterations in the intensity of absorption bands. For this compound, studies have shown that its binding to certain biological molecules results in spectral changes that are similar to those observed when the compound is in a basic (ionized) state acs.org. This suggests that the phenolic hydroxyl group may deprotonate upon complexation. Furthermore, the appearance of new bands, potentially attributed to ligand-to-metal charge transfer (LMCT) transitions, can be observed in the spectra of metal complexes orientjchem.org.

Infrared (IR) Spectroscopy: FTIR spectroscopy is invaluable for identifying the functional groups involved in coordination. Upon complexation, characteristic vibrational frequencies of the ligand often undergo shifts. For example, the stretching vibration of the hydroxyl (-OH) group, typically observed in the region of 3500-3200 cm⁻¹, may shift to lower wavenumbers or broaden, indicating deprotonation and coordination through the oxygen atom orientjchem.orgrasayanjournal.co.in. Similarly, bands associated with the nitro group (-NO2) or other coordinating functionalities like azo (-N=N-) or imine (-C=N-) groups may also show shifts, confirming their participation in metal binding researchgate.netrasayanjournal.co.in. The formation of new bands in the far-IR region (e.g., 400-600 cm⁻¹) is often assigned to metal-ligand stretching vibrations (M-O, M-N), providing direct evidence of coordination researchgate.net.

Table 5.3.2: Spectroscopic Signatures of Complex Formation with Naphthol-Type Ligands

| Spectroscopic Technique | Observed Changes Upon Complexation | Interpretation | Relevant Functional Groups | References |

| UV-Vis Spectroscopy | Shifts in λmax, changes in intensity, appearance of new bands (e.g., LMCT) | Altered electronic transitions, metal coordination, ligand ionization | Phenolic -OH, conjugated π system | orientjchem.orgacs.org |

| FTIR Spectroscopy | Shifts in -OH stretching frequency, shifts in C=N or N=N stretching, appearance of M-O/M-N bands | Deprotonation of -OH, coordination of O/N atoms, metal-ligand bond formation | Phenolic -OH, Nitro (-NO2), Azo (-N=N-), Imine (-C=N-) | orientjchem.orgresearchgate.netrasayanjournal.co.in |

Electrophilic Aromatic Substitution Patterns on the Naphthalene Core

Electrophilic aromatic substitution (EAS) reactions on the naphthalene core are influenced by the inherent reactivity of the naphthalene system and the directing effects of existing substituents. Naphthalene is generally more reactive towards EAS than benzene, with a preference for substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) slideshare.netlibretexts.orgyoutube.com. This preference arises from the greater stability of the resonance-stabilized carbocation intermediates formed during α-substitution libretexts.orgyoutube.com.

In the case of this compound, the regioselectivity of EAS is governed by the combined electronic influences of the hydroxyl (-OH) group at position 2 and the nitro (-NO2) group at position 5.

Directing Effects:

The hydroxyl group (-OH) at position 2 is a strong activating group and an ortho/para director. It increases electron density in the ring, particularly at the ortho (positions 1 and 3) and para-like positions relative to itself lkouniv.ac.inmasterorganicchemistry.com.

The nitro group (-NO2) at position 5 is a strong deactivating group and a meta director. It withdraws electron density from the ring, making it less susceptible to electrophilic attack, and directs incoming electrophiles to positions meta to it (positions 6 and 8) lkouniv.ac.inmasterorganicchemistry.comrsc.org.

Predicted Substitution Patterns: Considering these effects and the inherent reactivity of naphthalene positions:

Position 1: This position is an α-position of naphthalene (inherently reactive) and is ortho to the activating -OH group. This makes it a highly favored site for electrophilic attack.

Position 3: This position is ortho to the activating -OH group but is a β-position of naphthalene. While activated by the -OH, its inherent reactivity is lower than α-positions.

Position 6: This position is meta to the deactivating -NO2 group and is a β-position.

Position 8: This position is meta to the deactivating -NO2 group and is an α-position of naphthalene.

The strong activating effect of the hydroxyl group, combined with the inherent reactivity of the α-position, suggests that position 1 is likely to be the primary site for electrophilic substitution on this compound. The deactivating nitro group will generally slow down the reaction compared to 2-naphthol itself. The specific outcome can also be sensitive to reaction conditions such as temperature, solvent, and the nature of the electrophile libretexts.orgstackexchange.com.

Table 5.4: Electrophilic Aromatic Substitution on this compound

| Naphthalene Position | Inherent Reactivity (vs. other positions) | Directing Effect of -OH (at C2) | Directing Effect of -NO2 (at C5) | Predicted Reactivity for EAS |

| 1 | High (α-position) | Ortho (activating) | N/A | Highly Favored |

| 2 | Moderate (β-position) | (Substituted) | N/A | N/A |

| 3 | Low (β-position) | Ortho (activating) | N/A | Favored (due to -OH) |

| 4 | High (α-position) | Para-like | N/A | Favored |

| 5 | High (α-position) | N/A | (Substituted) | N/A |

| 6 | Moderate (β-position) | N/A | Meta (deactivating) | Less Favored (deactivated) |

| 7 | Low (β-position) | N/A | Para-like | Less Favored (deactivated) |

| 8 | High (α-position) | N/A | Meta (deactivating) | Less Favored (deactivated) |

Note: The relative strengths of activating/deactivating groups and inherent naphthalene reactivity determine the precise regioselectivity. Position 1 is expected to be the most reactive site.

Compound Name Table:

this compound

Applications in Advanced Organic Synthesis and Materials Science Research

Role of 5-Nitro-2-naphthol as a Key Intermediate in Multi-Step Organic Syntheses

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. The presence of both a hydroxyl group and a nitro group on the naphthalene (B1677914) ring allows for diverse chemical transformations. For instance, the nitro group can be reduced to an amine, which can then participate in further reactions like diazotization or acylation. The hydroxyl group can undergo etherification, esterification, or act as a directing group in electrophilic aromatic substitution reactions. While specific multi-step syntheses directly starting with this compound are not detailed in the provided search results, its structural similarity to other naphthol derivatives used as intermediates suggests its broad potential. For example, halogenated naphthols have been used in catalytic asymmetric [4+1] spiroannulation reactions, indicating the versatility of the naphthol scaffold in complex synthesis chinesechemsoc.org. The general importance of nitro compounds as reactive intermediates in organic synthesis is well-established, with the nitro group being readily transformed into various functional groups, thereby broadening the synthetic utility of nitro-containing molecules sci-hub.sescispace.com.

Precursor in Azo Dye Chemistry and Chromophore Design

This compound, or related naphthol derivatives, are significant precursors in the synthesis of azo dyes and chromophores. Azo dyes, characterized by the -N=N- moiety, form the largest class of organic dyes and are widely used in various industries imrpress.comnih.gov. Naphthol derivatives, in general, are common coupling components in azo dye synthesis, reacting with diazonium salts to form colored compounds nih.govbyjus.com. The nitro group on this compound can influence the electronic properties of the resulting azo dye, potentially shifting its absorption and emission wavelengths and affecting its color nih.govresearchgate.net.

Azo coupling reactions involve the electrophilic attack of a diazonium ion on an activated aromatic ring, typically a phenol (B47542) or naphthol derivative, under alkaline or neutral conditions nih.govbyjus.com. Studies on the mechanism of azo coupling reactions with naphthol derivatives have explored various aspects, including the role of substituents and reaction conditions. For instance, research has investigated the steric influence of substituents on the rate of azo coupling reactions with 8-substituted 2-naphthol (B1666908) derivatives ethz.ch. Mechanistic investigations have also focused on the kinetics and mechanisms of diazo coupling reactions involving aryldiazonium phenyl sulfides with β-naphthol, suggesting a mechanism that is first-order in diazo sulfide (B99878) and independent of acid concentration within a certain range ajol.info. While these studies may not specifically detail this compound, they provide foundational understanding of the processes involved when naphthols act as coupling components.

Naphthalene derivatives, including those with nitro substituents, are explored for their potential in functional materials due to their photophysical properties rsc.orgresearchgate.net. Chromophores, the parts of a molecule responsible for its color, are essential components in dyes, pigments, and optical materials. The incorporation of nitro groups into chromophores can significantly modulate their electronic and optical properties, leading to applications in areas such as organic light-emitting diodes (OLEDs), sensors, and advanced imaging probes researchgate.netnih.gov. While specific examples of functional materials synthesized directly from this compound are not explicitly detailed in the provided snippets, the general trend of using nitro-substituted aromatic compounds, including naphthalene derivatives, for chromophore design in advanced materials is evident researchgate.netrsc.orgresearchgate.net. For example, nitro-substituted naphthalene diimides have been investigated for their electrochemical properties in lithium-ion batteries rsc.org.

Mechanistic Investigations of Azo Coupling Reactions with Naphthol Derivatives

Utilization in Novel Analytical Chemistry Method Development

This compound and related compounds find application in the development of new analytical methodologies, particularly in chromatography and spectroscopy.

Derivatization is a common technique in analytical chemistry to improve the detectability, separation, or volatility of analytes for chromatographic analysis psu.educhromatographyonline.comnih.govresearchgate.net. By introducing specific functional groups, such as chromophores or fluorophores, analytes that lack inherent detection properties can be made more amenable to detection by UV-Vis absorption or fluorescence spectroscopy psu.educhromatographyonline.com. Naphthalene derivatives themselves can serve as chromophores or can be modified to enhance their detection researchgate.netchromatographyonline.com. For instance, the introduction of chromophoric groups like 2-naphthacyl can improve UV-Vis detection limits chromatographyonline.com. While direct derivatization strategies for this compound are not detailed, the general principles of using naphthol derivatives and nitro-containing compounds for derivatization in analytical chemistry are well-established chromatographyonline.comresearchgate.net.

Naphthalene derivatives are frequently employed in the design of fluorescent probes for detecting various analytes, including metal ions and biomolecules rsc.orgresearchgate.netmdpi.com. These probes leverage the inherent fluorescence of the naphthalene core, which can be modulated by structural modifications and interactions with target species. The introduction of a nitro group can influence the photophysical properties, such as fluorescence intensity and emission wavelength, making nitro-substituted naphthalene derivatives potential candidates for specialized probes researchgate.net. For example, a naphthalene derivative was used as a fluorescent probe for Al³⁺ ions, exhibiting a distinct fluorescence response mdpi.com. Similarly, other naphthalene derivatives have been studied for their anion recognition abilities using UV-Vis spectroscopy and colorimetry, with potential applications in sensing and molecular logic gates researchgate.net. The ability of nitro groups to act as electron-withdrawing groups can impact intramolecular charge transfer processes, which are crucial for designing fluorescent probes with specific sensing mechanisms researchgate.net.

Environmental Photochemistry and Biotransformation Mechanisms of Nitro Naphthol Compounds

Photodegradation Pathways of Naphthol Derivatives in Aqueous Environments

The direct photolysis of many nitroaromatic compounds in aqueous solutions is generally considered a slow and inefficient process. However, the presence of certain conditions or co-existing substances can significantly influence these degradation rates. For 5-Nitro-2-naphthol specifically, studies indicate that its photodegradation is accelerated in polar solvents under UV light, with a reported half-life of approximately 2 hours . This suggests that the polarity of the surrounding medium plays a role in its photochemical transformation.

While naphthalene (B1677914) itself does not strongly absorb environmental UV radiation, its nitro-substituted derivatives can undergo photochemical reactions. Research on nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) indicates that molecular oxygen can significantly reduce the quantum yield of photodegradation for certain compounds, while other nitro-PAHs may be photoinert . Photochemical transformation is considered a primary route for the natural removal of nitro-PAHs in the environment, often leading to the formation of various photoproducts, some of which may retain or even increase mutagenic potential nih.gov. Furthermore, nitroaromatic compounds with a nitrophenyl moiety can undergo photo-induced nucleophilic substitution of the nitro group by hydroxyl radicals (•OH) in aqueous environments jst.go.jp. The efficiency of UV/H₂O₂ systems, which generate hydroxyl radicals, has been shown to be considerably higher than direct photolysis for degrading nitroaromatic compounds, indicating the importance of hydroxyl radical-mediated processes csbsju.edu.

Oxidative Degradation Mechanisms by Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and hydroperoxyl radicals (HO₂•), are potent oxidants that play a significant role in the degradation of organic pollutants in aquatic and atmospheric environments.

Superoxide Radical-Induced Transformations of Nitroaromatic Compounds

Superoxide radicals can be generated through the one-electron reduction of the nitro group in nitroaromatic compounds. This process, often catalyzed by oxygen-sensitive nitroreductases, can lead to a futile cycle where the nitro anion radical reacts with oxygen to regenerate the nitro group and produce superoxide annualreviews.org. In the broader context of nitroaromatic compound (NAC) degradation, the reduction of the nitro group by one electron can produce free radicals. When these radicals are scavenged by oxygen, superoxide radicals are formed, leading to oxidative stress mdpi.com. Superoxide radicals can degrade pollutants through mechanisms such as proton abstraction, nucleophilic substitution, and single-electron transfer rhhz.net. In certain systems, the persistence of superoxide radicals can be crucial for the reduction-mediated degradation of nitroaromatic compounds nih.gov.

Hydroperoxyl Radical-Mediated Decomposition Processes

Hydroperoxyl radicals (HO₂•), the conjugate acid of superoxide radicals, can also participate in the degradation of organic pollutants. These radicals are known to engage in radical adduct formation and hydrogen atom abstraction rhhz.net. Research suggests that hydroperoxyl radicals can enhance the degradation efficiency of certain nitroaromatic compounds, such as p-nitrophenol. A proposed mechanism involves a ring-opening reaction where an oxygen addition intermediate combines with a hydroperoxyl radical to cleave the aromatic ring researchgate.net.

Microbial Biotransformation of Naphthalene and Substituted Analogs

Microorganisms possess diverse metabolic capabilities to transform and degrade a wide range of organic compounds, including naphthalene and its substituted derivatives like nitro-naphthols. These biotransformation processes often involve specific enzymatic pathways.

Enzymatic Mechanisms in the Degradation of Nitroaromatic Compounds

The biodegradation of nitroaromatic compounds by microorganisms is frequently initiated by enzymatic reduction or oxidation of the nitro group, followed by ring cleavage and assimilation into central metabolic pathways nih.gov.

Nitroreductases: These enzymes are crucial for the reductive transformation of nitro groups, converting them into hydroxylamines or amines annualreviews.orgoup.comasm.org. Nitroreductases can be either oxygen-sensitive (type II), catalyzing one-electron reduction and potentially forming superoxide, or oxygen-insensitive (type I), catalyzing two-electron reduction to hydroxylamines or amines mdpi.comoup.com.

Oxygenases (Mono- and Dioxygenases): These enzymes facilitate oxidative degradation pathways. Monooxygenases can introduce a single oxygen atom, often leading to the elimination of the nitro group as a hydroxyl group, while dioxygenases insert two hydroxyl groups into the aromatic ring, promoting spontaneous nitro group elimination annualreviews.orgdtic.milmdpi.com. For instance, in the degradation of 5-nitroanthranilic acid, specific enzymes like 5-nitroanthranilic acid deaminase (NaaA), 5-nitrosalicylic acid dioxygenase (NaaB), and lactonase (NaaC) are involved, with the nitro group being eliminated as nitrite (B80452) asm.org.

Naphthalene Degradation Enzymes: In the biotransformation of naphthalene, enzymes such as naphthalene dioxygenase (NDO) initiate the process by hydroxylating the aromatic ring, leading to intermediates like 1,2-dihydroxynaphthalene, which are then processed through pathways involving enzymes like 1-naphthol (B170400) hydroxylase nih.gov.

Genomic and Metabolic Pathways Relevant to Nitro-Naphthol Biotransformation

The genetic and metabolic underpinnings of nitroaromatic compound degradation are increasingly understood through genomic studies. Bacteria like Burkholderia sp. strain SJ98, isolated from contaminated agricultural fields, possess genes encoding enzymes such as nitrobenzoate nitroreductase, phenyl acetate (B1210297) coenzyme A (CoA) oxygenase, benzoate (B1203000) formate (B1220265) decarboxylase, and salicylate (B1505791) hydroxylase, all contributing to nitroaromatic compound biodegradation nih.govasm.org.

Metabolic pathways for the degradation of aromatic compounds, including nitroaromatics, often converge on central metabolic routes like the β-ketoadipate pathway mdpi.com. Naphthalene degradation pathways typically involve the conversion of naphthalene to catechol, which is then further metabolized via meta-cleavage pathways into central carbon metabolism asm.orgnih.govfrontiersin.org. The evolution of these pathways is often driven by the recruitment and assembly of genes from existing metabolic routes, enabling microorganisms to adapt to the presence of xenobiotic compounds researchgate.netnih.gov.

Table 1: Key Enzymes in Nitroaromatic and Naphthalene Derivative Degradation

| Enzyme Class / Specific Enzyme | Primary Function | Relevant Substrates/Compounds | Reference(s) |

| Nitroreductases | Reduction of nitro groups to hydroxylamines or amines | Nitroaromatic compounds (e.g., nitrobenzene, nitrotoluenes, nitro-naphthols) | annualreviews.orgnih.govoup.comasm.orgdtic.milnih.goveaht.org |

| Monooxygenases | Oxidative attack, often leading to nitro group elimination or ring hydroxylation | Nitroaromatic compounds (e.g., nitrophenols), Naphthalene | annualreviews.orgasm.orgdtic.milmdpi.com |

| Dioxygenases | Oxidative attack, often leading to nitro group elimination or ring cleavage | Nitroaromatic compounds (e.g., nitrobenzene, nitro-PAHs), Naphthalene | annualreviews.orgnih.govasm.orgdtic.milnih.gov |

| 5-Nitroanthranilic acid deaminase (NaaA) | Hydrolytic deamination | 5-Nitroanthranilic acid (5NAA) | asm.org |

| 5-Nitrosalicylic acid dioxygenase (NaaB) | Ring fission | 5-Nitrosalicylic acid (5NSA) | asm.org |

| Lactonase (NaaC) | Lactone ring opening | Ring fission product of 5NSA dioxygenation | asm.org |

| Naphthalene dioxygenase (NDO) | Initiation of naphthalene degradation via ring hydroxylation | Naphthalene | nih.govfrontiersin.org |

| 1-Naphthol hydroxylase (1-NH) | Conversion of 1-naphthol to 1,2-dihydroxynaphthalene | 1-Naphthol | nih.gov |

Conclusion and Future Research Directions

Synthesis of Current Research Contributions to 5-Nitro-2-naphthol Chemistry

Current research efforts concerning this compound, while not extensively detailed in the provided snippets, can be inferred from its structural characteristics and its relationship to other naphthol derivatives. This compound, with the molecular formula C₁₀H₇NO₃, is a nitro derivative of 2-naphthol (B1666908). Its chemical structure, featuring a nitro group at the 5-position and a hydroxyl group at the 2-position of the naphthalene (B1677914) ring system, dictates its reactivity and potential applications.

Research has indicated that naphthol derivatives, in general, serve as important intermediates in the synthesis of various chemical products, most notably dyes and pigments google.comnih.govnih.gov. Specifically, this compound's nitro group can be reduced to an amino group, yielding 5-amino-2-naphthol, which is a valuable intermediate for dyestuffs google.com. The hydroxyl group also participates in electrophilic aromatic substitution reactions, allowing for further functionalization .

Studies have explored the spectroscopic properties of related nitro-naphthol compounds, such as 5-nitro-2-furaldehyde (B57684) oxime researchgate.net and 1-nitroso-2-naphthol (B91326) rasayanjournal.co.in, which involve detailed vibrational and electronic spectral analyses. While direct spectroscopic data for this compound is not extensively presented, its UV spectrum has been studied in the context of its interaction with enzyme mutants, showing absorption maxima at 255 and 340 nm in neutral conditions, shifting to 276 and 353 nm upon ionization in basic solution acs.org. This highlights the compound's potential for spectroscopic investigations and its sensitivity to its chemical environment.

Furthermore, research into naphthol derivatives has explored their utility in material science and as precursors for biologically active compounds mdpi.comscispace.com. The chemical reactivity of naphthols, including their participation in condensation reactions and as coupling components in azo dye synthesis, has been a significant area of study nih.govresearchgate.netresearchgate.net. While specific applications of this compound itself are less documented compared to its isomers or related compounds, its structural features suggest potential roles as a synthetic intermediate.

Identification of Emerging Research Avenues and Methodological Advancements

Based on the current understanding of naphthol chemistry and the specific properties of this compound, several avenues for future research can be identified:

Advanced Synthesis Methodologies: While traditional nitration methods exist, exploring greener and more efficient synthetic routes for this compound is warranted. This could involve catalytic methods, flow chemistry, or microwave-assisted synthesis to improve yields, reduce reaction times, and minimize waste generation. Investigating regioselective nitration techniques to optimize the formation of the 5-nitro isomer could also be a focus.

Exploration of Novel Derivatives and Applications: The functional groups present in this compound (nitro and hydroxyl) offer sites for diverse chemical modifications. Research could focus on synthesizing novel derivatives with tailored properties for applications in areas such as:

Advanced Materials: Investigating its potential incorporation into functional polymers, organic semiconductors, or optoelectronic devices, leveraging the electronic properties influenced by the nitro group and the aromatic system.

Medicinal Chemistry: While not explicitly detailed for this compound, related nitro-aromatic compounds and naphthol derivatives have shown biological activities mdpi.comcolab.ws. Further research could explore the antimicrobial, anticancer, or other pharmacological properties of this compound and its derivatives.

Dye and Pigment Chemistry: Expanding on its role as a precursor, exploring the synthesis of new azo dyes or pigments with enhanced color fastness, specific spectral properties, or improved environmental profiles.

Detailed Spectroscopic and Theoretical Studies: Comprehensive characterization of this compound using advanced spectroscopic techniques (e.g., NMR, mass spectrometry, X-ray crystallography) would provide a deeper understanding of its structure and electronic properties. Theoretical studies, such as Density Functional Theory (DFT) calculations, could elucidate its reactivity, conformational stability, and electronic transitions, guiding the design of new applications.

Investigating Reactivity and Reaction Mechanisms: A detailed study of the reaction mechanisms involving this compound, particularly its reduction, electrophilic substitution, and potential participation in condensation reactions, could uncover new synthetic pathways and applications. Understanding the influence of the nitro group on the reactivity of the naphthol system is crucial.

Computational Chemistry and Cheminformatics: Utilizing computational tools to predict the properties and potential biological activities of novel this compound derivatives could accelerate the discovery process and identify promising candidates for experimental validation.

Q & A

Q. What are the optimal conditions for synthesizing 5-Nitro-2-naphthol with high purity?

- Methodological Answer : Synthesis can be optimized using nitration of 2-naphthol under controlled conditions. Key parameters include reaction temperature (maintained at 0–5°C to avoid over-nitration), nitric acid concentration (40–60% v/v), and stoichiometric control (1:1.2 molar ratio of 2-naphthol to HNO₃). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, 254 nm detection). Purification via recrystallization in ethanol/water (80:20) yields >95% purity, as validated by melting point (mp 165–168°C) and NMR .

Q. How can researchers mitigate discrepancies in solubility data for this compound?

- Methodological Answer : Solubility variations arise from polymorphic forms or impurities. Standardize solvent systems (e.g., ethanol, DMSO, or alkaline aqueous solutions) and pre-saturate solvents at 25°C. Use UV-Vis spectroscopy (λmax ~320 nm) to quantify solubility. Cross-validate with gravimetric analysis after vacuum filtration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis/purification, wear nitrile gloves, and safety goggles. Avoid dust generation; use wet methods for transfers. In case of skin contact, wash with 10% sodium bicarbonate solution. Store in amber glass under nitrogen at 4°C to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved in structural characterization?

- Methodological Answer : Discrepancies in aromatic proton signals (δ 7.5–8.5 ppm) may stem from solvent effects or tautomerism. Use deuterated DMSO for enhanced resolution and compare with computational simulations (DFT/B3LYP/6-311+G(d,p)). Assign peaks via 2D-COSY and HSQC, referencing J-coupling constants from literature (e.g., J = 8–10 Hz for adjacent protons) .

Q. What strategies address instability of this compound in long-term storage?

- Methodological Answer : Degradation via nitro-group reduction or photooxidation can be minimized by:

Q. How to design experiments to elucidate the reaction mechanism of this compound in coupling reactions?

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

- Methodological Answer : Combine LC-MS (Q-TOF, ESI− mode) for molecular ion identification and GC-MS for volatile byproducts (e.g., nitrophenols). Validate with spike/recovery tests (80–120% recovery) and quantify via external calibration curves. Limit of detection (LOD) should be <0.1% w/w .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Methodological Answer : Variations (e.g., 160–170°C) may result from polymorphic forms or residual solvents. Perform DSC (heating rate 10°C/min) to identify endothermic peaks. Use powder XRD to confirm crystalline structure (reference ICDD PDF-00-054-1212). Purity should be confirmed via elemental analysis (C, H, N ±0.3%) .

Q. How to reconcile conflicting toxicity profiles in literature for this compound?

- Methodological Answer : Discrepancies in LD₅₀ values (e.g., oral vs. dermal) may arise from test models (e.g., rodent vs. zebrafish). Standardize assays per OECD Guidelines 423 (acute toxicity) and 471 (Ames test). Cross-reference with in silico tools like ECOSAR for predictive toxicity .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 165–168°C | DSC | |

| λmax (UV-Vis) | 320 nm | Ethanol, 0.1 mM | |

| Solubility in DMSO | 25 mg/mL (25°C) | Gravimetric | |

| LD₅₀ (Oral, Rat) | 450 mg/kg | OECD 423 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.